7-bromo-4-methyl-4aH-quinolin-2-one is a heterocyclic compound belonging to the quinolin-2-one family. Quinolin-2-ones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom at the 7-position of the quinolin-2-one structure enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of 7-bromo-4-methyl-4aH-quinolin-2-one can be achieved through several approaches:
Industrial production often employs large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. Continuous flow reactors may enhance efficiency and yield during synthesis.
The molecular formula of 7-bromo-4-methyl-4aH-quinolin-2-one is , with a molecular weight of approximately 224.05 g/mol. The structure features a quinoline ring system with a methyl group at the 4-position and a bromine atom at the 7-position.
| Property | Value |
|---|---|
| Molecular Formula | C9H6BrNO |
| Molecular Weight | 224.05 g/mol |
| IUPAC Name | 7-bromo-4aH-quinolin-2-one |
| InChI | InChI=1S/C9H6BrNO/c10-7... |
| InChI Key | ZWFJLMUOUGVION-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=NC(=O)C=CC21)Br |
7-bromo-4-methyl-4aH-quinolin-2-one can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor it for specific applications in medicinal chemistry.
The mechanism of action for 7-bromo-4-methyl-4aH-quinolin-2-one primarily involves its interaction with various molecular targets:
The physical properties of 7-bromo-4-methyl-4aH-quinolin-2-one include:
The chemical properties include:
7-bromo-4-methyl-4aH-quinolin-2-one has several scientific uses:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: